![molecular formula C23H15BrClNO3 B295680 4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B295680.png)
4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the family of oxazolones. This chemical compound has various applications in the field of scientific research, including its use as a catalyst, ligand, and as a building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that this compound acts as a catalyst in various chemical reactions by facilitating the formation of a transition state.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound exhibits antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its limited solubility in some solvents and its high cost.
Zukünftige Richtungen
There are several future directions for the use of 4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in scientific research. One potential direction is the synthesis of new compounds using this compound as a building block. Additionally, this compound can be used as a catalyst in the synthesis of new compounds with potential biological activity. Further studies are needed to fully understand the mechanism of action and the potential applications of this compound in various fields of scientific research.
In conclusion, this compound is a chemical compound with various applications in the field of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the condensation reaction between 5-bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has various applications in the field of scientific research. It is used as a building block for the synthesis of other compounds, including heterocyclic compounds. It is also used as a ligand in the synthesis of coordination compounds. Additionally, this compound is used as a catalyst in various chemical reactions.
Eigenschaften
Molekularformel |
C23H15BrClNO3 |
---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(4Z)-4-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H15BrClNO3/c24-18-10-11-21(28-14-16-8-4-5-9-19(16)25)17(12-18)13-20-23(27)29-22(26-20)15-6-2-1-3-7-15/h1-13H,14H2/b20-13- |
InChI-Schlüssel |
XYRFPLMTILOKIJ-MOSHPQCFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4Cl)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4Cl)C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4Cl)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.